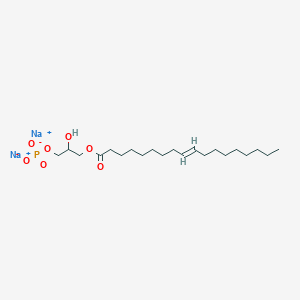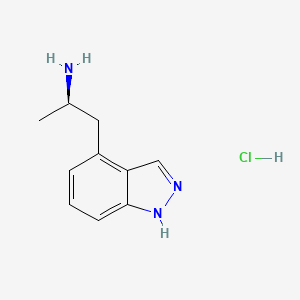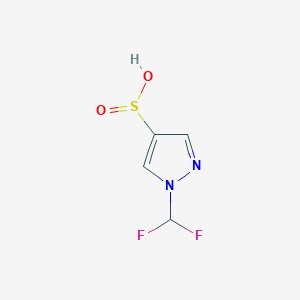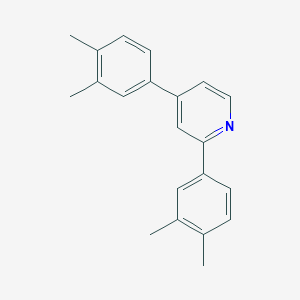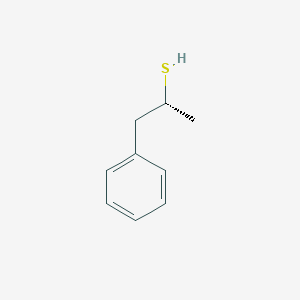
(R)-1-Phenylpropane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Phenylpropane-2-thiol is an organic compound characterized by a thiol group attached to a propane chain with a phenyl group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpropane-2-thiol typically involves the reaction of ®-1-Phenylpropane-2-ol with thiolating agents. One common method is the use of thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-Phenylpropane-2-thiol may involve more scalable methods such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Phenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
®-1-Phenylpropane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Phenylpropane-2-thiol involves its thiol group, which can interact with various molecular targets through thiol-disulfide exchange reactions. This interaction can modulate the activity of enzymes and proteins, influencing cellular pathways and biological processes. The compound’s ability to undergo oxidation and reduction also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethanethiol: Similar structure but with a shorter carbon chain.
2-Phenylpropane-1-thiol: Thiol group located at a different position on the propane chain.
Benzyl mercaptan: Contains a benzyl group instead of a phenyl group.
Uniqueness
®-1-Phenylpropane-2-thiol is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the phenyl group and the thiol group at specific positions on the propane chain imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H12S |
|---|---|
Peso molecular |
152.26 g/mol |
Nombre IUPAC |
(2R)-1-phenylpropane-2-thiol |
InChI |
InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
Clave InChI |
ACTXIMLSMCEGSC-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)S |
SMILES canónico |
CC(CC1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


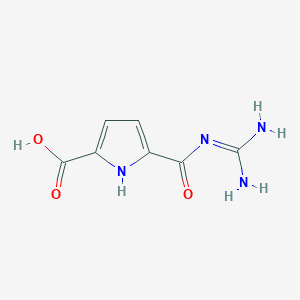
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
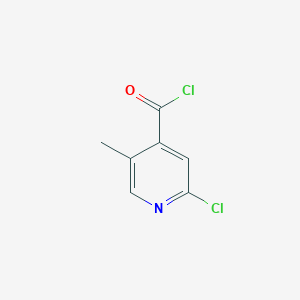
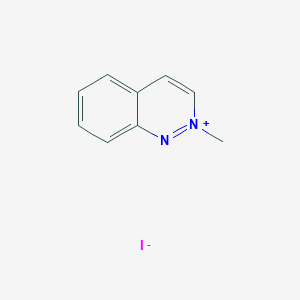
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

